Critical Micelle Concentration (CMC) of the Nonyl (C9) Chain Versus Octyl (C8) and Dodecyl (C12) Homologues
The CMC of the nonyl (C9) 2-amino-2-deoxy-β-D-glucopyranoside (deprotected analog of NAG-C9) is 7.0 × 10⁻³ M (7.0 mM) at 25 °C, measured by surface tensiometry. This is 3.3-fold lower than the C8 homologue (CMC = 2.3 × 10⁻² M, 23 mM) and 30-fold higher than the C12 homologue (CMC = 2.3 × 10⁻⁴ M, 0.23 mM at 60 °C). The acetamido-protected form is expected to exhibit a comparable or slightly elevated CMC due to the increased headgroup hydrophilicity [1][2]. The measured CMC values are temperature-insensitive across 25–60 °C for the C8 and C9 compounds, indicating robust performance under variable experimental conditions [1].
| Evidence Dimension | Critical micelle concentration (CMC) in pure water |
|---|---|
| Target Compound Data | 7.0 × 10⁻³ M (7.0 mM) at 25 °C (C9 amino analog); acetamido form expected comparable within ±2 mM |
| Comparator Or Baseline | C8 homologue: 2.3 × 10⁻² M (23 mM); C12 homologue: 2.3 × 10⁻⁴ M (0.23 mM at 60 °C) |
| Quantified Difference | C9 CMC is 3.3× lower than C8 and ~30× higher than C12 |
| Conditions | Surface tensiometry (Wilhelmy plate method), pure water, 25 °C (C8, C9) and 60 °C (C12) |
Why This Matters
The C9 CMC sits in an optimal middle range—sufficiently low to minimize detergent mass required for micelle formation, yet high enough to permit efficient removal by dialysis or gel filtration, a critical factor in downstream processing cost and protein recovery yield.
- [1] Boullanger, P.; Chevalier, Y. Surface Active Properties and Micellar Aggregation of Alkyl 2-Amino-2-deoxy-β-D-glucopyranosides. Langmuir 1996, 12 (7), 1771–1776. doi:10.1021/la950485i. View Source
- [2] Boullanger, P.; Chevalier, Y.; Croizier, M.-C.; Lafont, D.; Sancho, M.-R. Synthesis and Surface-Active Properties of Some Alkyl 2-Amino-2-deoxy-β-D-glucopyranosides. Carbohydr. Res. 1995, 278 (1), 91–101. doi:10.1016/0008-6215(95)00229-1. View Source
